molecular formula C13H12ClNO3 B13673561 Methyl 5-(2-Chloroacetyl)-1-methyl-1H-indole-3-carboxylate

Methyl 5-(2-Chloroacetyl)-1-methyl-1H-indole-3-carboxylate

Cat. No.: B13673561
M. Wt: 265.69 g/mol
InChI Key: QMSZVYPAOCMUAA-UHFFFAOYSA-N
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Description

Methyl 5-(2-Chloroacetyl)-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-Chloroacetyl)-1-methyl-1H-indole-3-carboxylate typically involves the acylation of 1-methylindole-3-carboxylate with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems can also help in maintaining consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-Chloroacetyl)-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydroxy derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Methyl 5-(2-Chloroacetyl)-1-methyl-1H-indole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

    Chemical Biology: It serves as a probe in the investigation of biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-(2-Chloroacetyl)-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The indole moiety can interact with aromatic residues in the binding site, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-Bromoacetyl)-1-methyl-1H-indole-3-carboxylate
  • Methyl 5-(2-Iodoacetyl)-1-methyl-1H-indole-3-carboxylate
  • Methyl 5-(2-Fluoroacetyl)-1-methyl-1H-indole-3-carboxylate

Uniqueness

Methyl 5-(2-Chloroacetyl)-1-methyl-1H-indole-3-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity. The chloroacetyl group is more reactive compared to other halogenated acetyl groups, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

methyl 5-(2-chloroacetyl)-1-methylindole-3-carboxylate

InChI

InChI=1S/C13H12ClNO3/c1-15-7-10(13(17)18-2)9-5-8(12(16)6-14)3-4-11(9)15/h3-5,7H,6H2,1-2H3

InChI Key

QMSZVYPAOCMUAA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)C(=O)CCl)C(=O)OC

Origin of Product

United States

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